1-(2-furoyl)-4-methylpiperazine
Description
Overview of the Piperazine (B1678402) Scaffold as a Privileged Structure in Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.nettandfonline.comresearchgate.nettandfonline.com This designation stems from its frequent appearance in a vast array of biologically active compounds and approved drugs. researchgate.netrsc.org The unique physicochemical properties of the piperazine scaffold contribute to its versatility and broad therapeutic applicability. researchgate.net
The two nitrogen atoms within the piperazine ring can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net This dual-nitrogen feature allows for the introduction of two distinct substituents, enabling fine-tuning of the molecule's pharmacological profile. researchgate.net The piperazine nucleus is a common structural motif in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. researchgate.netnih.gov Furthermore, piperazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic properties. researchgate.nettandfonline.com
The structural rigidity of the piperazine ring, combined with its capacity for conformational flexibility, allows it to present appended functional groups in a well-defined spatial orientation for optimal target engagement. researchgate.net This inherent structural advantage has led to the successful development of numerous blockbuster drugs containing the piperazine moiety, solidifying its status as a cornerstone in modern drug design and discovery. rsc.org
Pharmacological Activities of Piperazine Derivatives
| Therapeutic Area | Examples of Investigated Activities | References |
|---|---|---|
| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic | researchgate.netnih.gov |
| Oncology | Antitumor | researchgate.nettandfonline.com |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral | researchgate.net |
| Inflammation | Anti-inflammatory | researchgate.nettandfonline.com |
| Metabolic Disorders | Antidiabetic | researchgate.net |
Significance of the Furan (B31954) Moiety in Chemical Biology and Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another key building block in the design of therapeutic agents. nih.govresearchgate.net Its presence in numerous natural products with diverse biological activities underscores its importance in chemical biology. researchgate.net The furan moiety is valued for its stability, ease of functionalization, and its ability to act as a versatile synthon in organic chemistry. nih.govshareok.org
In drug discovery, the furan ring can serve several roles. It can act as a bioisostere for other aromatic rings, such as benzene (B151609) or thiophene, allowing for the modulation of a compound's electronic and steric properties to improve its biological activity or pharmacokinetic profile. The oxygen atom in the furan ring can participate in hydrogen bonding, which can be critical for molecular recognition at the active site of a biological target. researchgate.net
The incorporation of a furan moiety can influence a molecule's metabolic stability. researchgate.net While some furan-containing compounds can undergo metabolic activation to reactive intermediates, careful molecular design can mitigate these risks. nih.gov The versatility of the furan ring is demonstrated by its presence in approved drugs with anti-inflammatory, anticancer, and analgesic properties. researchgate.net The ability of the furan moiety to facilitate absorption across biological membranes further enhances its utility in drug design. researchgate.net
Rationale for Investigating Furoyl-Piperazine Conjugates in Contemporary Chemical Research
The conjugation of a furoyl group with a piperazine scaffold, as seen in 1-(2-furoyl)-4-methylpiperazine, represents a logical and strategic approach in the quest for novel bioactive molecules. This combination leverages the "privileged" nature of the piperazine core with the unique chemical and biological attributes of the furan moiety. researchgate.netresearchgate.nettandfonline.comnih.gov
The synthesis of furoyl-piperazine derivatives allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. researchgate.nettandfonline.comnih.gov By systematically modifying the substituents on both the furan and piperazine rings, medicinal chemists can explore the structure-activity relationships and optimize compounds for desired therapeutic effects, such as targeting specific receptors in the brain or inhibiting enzymes involved in disease processes. nih.govnih.gov The investigation of these conjugates is driven by the potential to discover new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties for various therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-4-6-12(7-5-11)10(13)9-3-2-8-14-9/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFGWTBVHGSNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-(2-furoyl)-4-methylpiperazine, both ¹H-NMR and ¹³C-NMR provide critical information regarding the electronic environment of each proton and carbon atom, respectively, allowing for a complete structural assignment.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the furoyl, piperazine (B1678402), and N-methyl protons. The protons on the furan (B31954) ring typically appear in the aromatic region of the spectrum. Based on data from closely related 1-(2-furoyl)piperazine (B32637) derivatives, the H-5 proton is anticipated to resonate furthest downfield, followed by the H-3 and H-4 protons. researchgate.net The piperazine ring protons are expected to appear as two broad multiplets, a result of the amide bond's restricted rotation, which can make the protons on either side of the nitrogen atoms chemically inequivalent. The N-methyl group should appear as a sharp singlet in the upfield region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Furan H-5 | ~7.5 | dd |
| Furan H-3 | ~7.1 | dd |
| Furan H-4 | ~6.5 | dd |
| Piperazine H (adjacent to C=O) | ~3.8 | br m |
| Piperazine H (adjacent to N-CH₃) | ~2.4 | br m |
| N-Methyl (N-CH₃) | ~2.3 | s |
| Predicted data based on analysis of structurally similar compounds. |
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, identifying all unique carbon environments in the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal. The furan ring carbons will resonate in the aromatic region, with the carbon adjacent to the oxygen (C-5) and the carbon attached to the carbonyl group (C-2) having characteristic shifts. The piperazine ring carbons are expected to give two distinct signals due to the influence of the different nitrogen substituents (furoyl vs. methyl). The N-methyl carbon will appear as a single peak in the aliphatic region.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~160 |
| Furan C-2 | ~148 |
| Furan C-5 | ~144 |
| Furan C-3 | ~117 |
| Furan C-4 | ~111 |
| Piperazine C (adjacent to C=O) | ~46, 41 (rotamers) |
| Piperazine C (adjacent to N-CH₃) | ~55 |
| N-Methyl (N-CH₃) | ~46 |
| Predicted data based on analysis of structurally similar compounds. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Elucidation of Fragmentation Pathways (e.g., EI-MS, FAB+-MS, HRMS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₄N₂O₂), the expected monoisotopic mass is 194.1055 g/mol .
Molecular Ion and Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. The fragmentation pattern provides a fingerprint of the molecule's structure. The most characteristic fragmentation is the alpha-cleavage of the amide bond, leading to the formation of the highly stable 2-furoyl cation. Another prominent fragmentation pathway involves the cleavage of the piperazine ring.
Key expected fragments in the mass spectrum include:
m/z 95: This intense peak corresponds to the [C₅H₃O₂]⁺ fragment (2-furoyl cation), formed by cleavage of the C-N amide bond. Its presence is highly diagnostic for the furoyl moiety.
m/z 99: This fragment, [C₅H₁₁N₂]⁺, corresponds to the N-methylpiperazinyl cation resulting from cleavage of the amide bond with charge retention on the nitrogen-containing fragment.
m/z 70: A common fragment in N-methylpiperazine derivatives, corresponding to [C₄H₈N]⁺, arising from the fragmentation of the piperazine ring.
m/z 57: This fragment, [C₃H₇N]⁺, is another characteristic piece from the breakdown of the methylpiperazine ring.
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of the parent molecule and its key fragments by providing highly accurate mass measurements.
| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Significance |
| 194 | [C₁₀H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |
| 95 | [C₅H₃O₂]⁺ (2-Furoyl cation) | Confirms furoyl group |
| 99 | [C₅H₁₁N₂]⁺ (Methylpiperazinyl cation) | Confirms methylpiperazine group |
| 70 | [C₄H₈N]⁺ | Characteristic piperazine ring fragment |
| Predicted data based on established fragmentation patterns. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be dominated by a strong absorption band for the tertiary amide carbonyl (C=O) stretching vibration. For related 1-(2-furoyl)piperazine derivatives, this band appears around 1649 cm⁻¹. bas.bg Other key absorptions include the C-H stretching vibrations of the furan ring and the aliphatic piperazine and methyl groups, as well as the characteristic C-O-C stretching of the furan ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Furan) | 3150-3100 | Medium |
| C-H Stretch (Aliphatic) | 2950-2800 | Medium-Strong |
| C=O Stretch (Amide) | ~1650 | Strong |
| C=C Stretch (Furan) | 1580-1450 | Medium |
| C-N Stretch (Amide/Aliphatic) | 1250-1150 | Medium |
| C-O-C Stretch (Furan) | 1100-1000 | Strong |
| Data derived from general spectroscopic tables and analysis of related compounds. bas.bg |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. In this compound, the chromophore responsible for UV absorption is the 2-furoyl group, where the furan ring is conjugated with the carbonyl group. The piperazine and N-methyl groups are non-absorbing in the typical UV-Vis range.
The spectrum is expected to show a strong absorption band corresponding to a π→π* electronic transition within the conjugated system. For furan itself, the π→π* transition occurs around 200-220 nm. nist.gov The conjugation with the carbonyl group in the 2-furoyl moiety is expected to shift this absorption to a longer wavelength (a bathochromic shift), likely in the range of 250-280 nm.
| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |
| π→π* | ~270 | 2-Furoyl group |
| Predicted data based on the analysis of the 2-furoyl chromophore. nist.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture and for determining the purity of a compound. Due to the presence of the UV-active 2-furoyl chromophore, this compound is well-suited for analysis by HPLC with UV detection.
A typical method for purity assessment would involve reversed-phase chromatography. This separates compounds based on their hydrophobicity. The stationary phase would likely be a nonpolar C18-bonded silica (B1680970) column, and the mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The components are eluted by a gradient or isocratic flow, and the compound is detected by a UV detector set to the λₘₐₓ of the furoyl group (e.g., ~270 nm). The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.
Structure Activity Relationship Sar Investigations and Mechanistic Hypotheses in Chemical Biology
Elucidation of Pharmacophoric Requirements for Observed Biological Activity
The pharmacophore model for compounds related to 1-(2-furoyl)-4-methylpiperazine often involves a combination of a heterocyclic nucleus, a central piperazine (B1678402) ring, and various substituents that modulate affinity and selectivity for specific biological targets. For instance, in the context of alpha-1 adrenoceptor antagonists, the combination of a heterocyclic system, a hydroxyalkyl chain, and a 4-substituted piperazine is considered critical for high affinity. The furoylpiperazine moiety, in particular, has been identified as a key component for recognition at these receptors.
The furoyl group, an aromatic five-membered ring containing an oxygen atom, plays a significant role in the biological activity of these compounds. Modifications to this moiety can lead to substantial changes in research outcomes. For example, in the development of antagonists for the melanocortin-4 (MC4) receptor, replacing a benzoyl group with a naphthyl group on a piperazine scaffold resulted in a compound with nearly identical binding affinity. nih.gov This suggests that for certain receptors, a larger or different aromatic system can be well-tolerated and may offer opportunities to fine-tune other properties like selectivity or pharmacokinetics.
In a series of 2,4-diamino-6,7-dimethoxyquinoline derivatives, the compound 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline was identified as a highly potent and selective alpha-1 adrenoceptor antagonist. The furoyl moiety is a critical part of this pharmacophore. While direct modifications to the furoyl group in this specific series were not detailed, the high activity of the parent compound underscores the favorable interactions of the furoyl ring with the receptor binding site.
The substitution pattern on the piperazine ring is a key determinant of biological activity. The presence and position of a methyl group can significantly influence a compound's potency and selectivity. In studies on fluoroquinolone derivatives targeting mammalian topoisomerase II, the stereochemistry of methyl groups on the piperazine ring had a dramatic effect. nih.gov For instance, a cis-3,5-dimethylpiperazine substituent at the C-7 position resulted in a compound with very low activity, whereas the trans configuration was significantly more potent. nih.gov Removing the methyl groups altogether produced a compound with even higher potency. nih.gov This indicates that the size and spatial arrangement of substituents on the piperazine ring can create steric hindrance that affects the drug's interaction with its target. nih.gov
The methylation of piperazine nitrogens also alters the compound's basicity (pKa). nih.gov Moving from a secondary amine to a tertiary amine by adding a methyl group reduces the pKa. nih.gov This change in protonation state at physiological pH can impact solubility, cell permeability, and the electrostatic interactions with the target protein. nih.gov Specifically, for 1-acetyl-4-methylpiperazine, the acetylation of one nitrogen and methylation of the other leads to a single pKa value and a higher proportion of the neutral species at physiological pH. nih.gov
| Compound/Modification | Effect on Activity/Property | Research Context |
| trans-3,5-dimethylpiperazine | Active at low concentrations | Mammalian topoisomerase II inhibition nih.gov |
| cis-3,5-dimethylpiperazine | Inactive at high concentrations | Mammalian topoisomerase II inhibition nih.gov |
| Unsubstituted piperazine | More potent than dimethylated analogs | Mammalian topoisomerase II inhibition nih.gov |
| Methylation of piperazine nitrogen | Reduces the highest pKa value | General effect on piperazine basicity nih.gov |
The linker connecting the core piperazine structure to other parts of the molecule, as well as peripheral side chain substitutions, are critical for modulating biological activity. The choice of linker influences the distance and geometry between key pharmacophoric elements, which is crucial for the formation of a productive complex with the target protein. nih.gov The linker's composition also affects physicochemical properties such as solubility. nih.gov Hydrophobic linkers can lead to aggregation, which may limit drug loading and potentially cause toxicity. nih.gov
In the context of PROTACs (Proteolysis Targeting Chimeras), inserting a piperazine moiety into the linker is a common strategy to improve rigidity and increase solubility upon protonation. nih.gov However, the chemical groups adjacent to the piperazine ring can significantly affect its pKa. nih.gov For example, an amide bond linkage can lower the pKa by one unit compared to 1,4-dimethylpiperazine, while a triazole ring formed via click chemistry can decrease it by nearly three units. nih.gov This has profound implications for the degree of protonation at physiological pH. nih.gov
Studies on inhibitors of equilibrative nucleoside transporters (ENTs) have shown that peripheral substitutions are crucial. In a series of FPMINT analogues, which contain a piperazin-1-yl)methyl structure, the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished inhibitory activity against both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk However, adding a methyl or ethyl group to the benzene ring could restore this activity. polyu.edu.hkpolyu.edu.hk This highlights the importance of hydrophobic interactions in the binding pocket.
Identification of Key Structural Determinants for Target Selectivity
Achieving selectivity for a specific biological target over others is a major goal in drug design. For compounds based on the this compound scaffold, key structural determinants of selectivity have been identified through systematic SAR studies.
For alpha-adrenoceptors, a series of 2,4-diamino-6,7-dimethoxyquinoline derivatives showed high selectivity for the alpha-1 subtype over the alpha-2 subtype. The compound 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline, for example, displayed an alpha-1/alpha-2 selectivity ratio of at least 10,000. In this case, the entire molecular framework, including the furoylpiperazine moiety and the dimethoxyquinoline nucleus, contributes to this high selectivity.
In the context of ENT inhibitors, subtle changes in peripheral substitutions can switch selectivity between ENT1 and ENT2. For example, the addition of a chloride atom to the meta position of a benzene ring in FPMINT analogues restored inhibitory activity for ENT1 but not for ENT2. polyu.edu.hkpolyu.edu.hk This demonstrates that specific halogen bonding or steric interactions within the ENT1 binding site are not present or are detrimental in the ENT2 binding site. The presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2, indicating a common interaction point. polyu.edu.hkpolyu.edu.hk
| Structural Modification | Effect on Selectivity | Target(s) |
| 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | High selectivity for α1 over α2 adrenoceptors | Adrenoceptors |
| Addition of meta-chloro to benzene ring in FPMINT analog | Restored activity for ENT1 only | Equilibrative Nucleoside Transporters (ENTs) polyu.edu.hkpolyu.edu.hk |
| Halogen on fluorophenyl moiety of FPMINT analog | Essential for activity at both ENT1 and ENT2 | Equilibrative Nucleoside Transporters (ENTs) polyu.edu.hkpolyu.edu.hk |
Development of Mechanistic Hypotheses Based on Comprehensive SAR Studies
Comprehensive SAR studies allow for the formulation of mechanistic hypotheses that explain how a compound interacts with its biological target at a molecular level. For the potent alpha-1 adrenoceptor antagonist 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline, pKa measurements confirmed that at physiological pH, the N-1 position of the piperazine ring would be protonated. This protonated amine is considered a key pharmacophore for recognition at the alpha-1 adrenoceptor, likely forming a crucial ionic interaction with an acidic residue in the receptor's binding pocket.
In the case of the ENT inhibitors, the irreversible and non-competitive nature of some FPMINT analogues suggests a covalent interaction or an allosteric binding mode that induces a long-lasting conformational change in the transporter. polyu.edu.hk Molecular docking analyses of these compounds into models of ENT1 have suggested binding sites that are distinct from those of conventional inhibitors. polyu.edu.hk The decreased conformational flexibility of more potent analogues may allow for the burial of both phenyl and methyl groups into hydrophobic pockets within the active site, leading to increased potency. polyu.edu.hk
The differential effects of piperazine substitutions on mammalian topoisomerase II versus bacterial DNA gyrase suggest an "asymmetric barrier" in the mammalian enzyme. nih.gov This hypothesis posits that the binding site of the mammalian enzyme has specific steric constraints that favor less bulky substituents, such as the trans-dimethylpiperazine over the cis isomer, for a productive interaction. nih.gov
These mechanistic hypotheses, derived from detailed SAR investigations, are invaluable for guiding the rational design of future generations of molecules with improved potency, selectivity, and desired pharmacological properties.
Computational Chemistry and in Silico Approaches in Academic Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.
In a notable study, a series of benzamide (B126) derivatives incorporating the 1-(2-furoyl)piperazine (B32637) moiety were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease by targeting the enzyme butyrylcholinesterase (BChE). researchgate.net Molecular docking simulations were performed to understand how these compounds interact with the active site of BChE. The simulations revealed key interactions between the ligands and amino acid residues of the enzyme. For instance, several compounds in the series demonstrated arene-arene (π-π) interactions between their aromatic rings and the side chains of tryptophan (Trp82) and tyrosine (Tyr332) residues within the BChE active site. One of the most active compounds, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, showed an excellent IC50 value of 0.82 ± 0.001 μM, comparable to the standard reference, eserine. researchgate.net The docking results for this series of compounds helped to rationalize their biological activity and provided a structural basis for their inhibitory potential.
Table 1: Molecular Docking Interactions of 1-(2-furoyl)piperazine Derivatives with Butyrylcholinesterase (BChE)
| Compound Derivative | Interacting Residues in BChE | Type of Interaction | Reference |
|---|---|---|---|
| 5a | Tyr332, Trp82 | Arene-arene | |
| 5c | Tyr332, Trp82 | Arene-arene | |
| 5d | Ser287 | Hydrogen Bond (Acceptor) | |
| 5e | Tyr332, Trp82 | Arene-arene | |
| 5f | Trp82, Tyr332 | π-π Interaction |
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Characterization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of drug design, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and reactivity descriptors.
While specific DFT studies focused solely on 1-(2-furoyl)-4-methylpiperazine are not prevalent in the reviewed literature, the methodology is widely applied to similar heterocyclic compounds. mdpi.commdpi.com Such studies typically involve optimizing the molecule's geometry using a specific functional and basis set, such as B3LYP/6-311++G(d,p). mdpi.com From this optimized structure, key quantum chemical parameters can be calculated. mdpi.com
These parameters include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. mdpi.com
For a molecule like this compound, DFT would allow researchers to predict its most stable three-dimensional shape and understand how its electronic properties, influenced by the furan (B31954) ring, amide linkage, and piperazine (B1678402) ring, might govern its interactions with biological targets.
Prediction of Pharmacokinetic Profiles (e.g., ADME for research guidance)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures. nih.gov Various computational models are used to estimate these properties for novel compounds before they are synthesized.
For piperazine-containing compounds, ADME predictions are routinely performed to guide the design of new therapeutic agents. nih.govmdpi.com These predictions often assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five, which suggests that orally active drugs should generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. bohrium.com
While specific ADME prediction data for this compound is not available in the cited literature, a typical in silico assessment would generate data on the parameters shown in the illustrative table below. These predictions help researchers to flag potential liabilities, such as poor absorption or rapid metabolism, early in the research process. nih.govrsc.org
Table 2: Illustrative In Silico ADME/Tox Profile
| Parameter | Description | Typical Predicted Value Range | Reference for Methodology |
|---|---|---|---|
| Molecular Weight | Mass of the molecule in Daltons. | < 500 | bohrium.com |
| LogP | Octanol-water partition coefficient; indicates lipophilicity. | -2.0 to 5.0 | bohrium.com |
| H-Bond Donors | Number of hydrogen atoms attached to electronegative atoms. | < 5 | bohrium.com |
| H-Bond Acceptors | Number of electronegative atoms (N, O). | < 10 | bohrium.com |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms; predicts drug transport properties. | < 140 Ų | nih.gov |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High/Low | mdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Likelihood of the compound crossing into the central nervous system. | Yes/No | mdpi.com |
| CYP2D6/3A4 Substrate/Inhibitor | Likelihood of interaction with key drug-metabolizing enzymes. | Yes/No | nih.gov |
Conformational Analysis of the Piperazine Ring System
The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule fits into a target's binding site. The piperazine ring is a flexible six-membered heterocycle that primarily exists in a low-energy chair conformation to minimize steric strain. rsc.org However, the specific arrangement of its substituents and its binding environment can influence its final shape.
Research into N-acylpiperazines, a class to which this compound belongs, shows that the conformational behavior is complex. rsc.org The presence of the amide bond (furoyl group attached to a piperazine nitrogen) introduces a partial double-bond character, leading to restricted rotation. This results in the existence of different conformers (e.g., syn and anti), which can interconvert. rsc.org The energy barrier for this interconversion, along with the barrier for the chair-to-chair inversion of the piperazine ring itself, determines the conformational landscape of the molecule in solution. rsc.org
Preclinical Biological Activity Studies in Research Models Excluding Clinical Human Trials and Safety Profiles
In Vitro Enzyme Inhibition Assays
In vitro assays have identified 1-(2-furoyl)-4-methylpiperazine, also known by its database identifier ZINC390718, as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov A study evaluating its effect on these enzymes found that the compound inhibits both in a concentration-dependent manner. nih.gov The research highlighted a greater inhibitory activity against BuChE compared to AChE. nih.gov
The half-maximal inhibitory concentration (IC₅₀) values were determined to be in the micromolar range for both enzymes. Specifically, the IC₅₀ for acetylcholinesterase was 543.8 µM, while the IC₅₀ for butyrylcholinesterase was significantly lower at 241.1 µM, confirming its preferential inhibition of BuChE. nih.gov Molecular dynamics simulations suggested that the compound engages in hydrophobic and hydrogen-bond interactions with residues within the catalytic sites of both AChE and BuChE. nih.gov
Inhibition of Cholinesterases by this compound
| Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 543.8 | nih.gov |
| Butyrylcholinesterase (BuChE) | 241.1 | nih.gov |
Based on the conducted literature search, no in vitro studies evaluating the inhibitory activity of this compound against α-glucosidase have been identified.
A review of the available scientific literature did not yield any studies concerning the in vitro inhibitory effects of this compound on heat shock proteins Hsp90 or Hsp70.
There were no research findings available from the literature search regarding the in vitro kinase inhibition properties of this compound, including any potential activity against MEK1 kinase.
In Vitro Receptor Binding Affinity and Functional Assays
The performed search of scientific literature did not identify any studies that have determined the in vitro binding affinity or functional modulation activity of this compound at the serotonin (B10506) receptors 5-HT1A, 5-HT2A, or 5-HT2C.
Dopaminergic (D1, D2) and Adrenergic (α1, α2) Receptor Interaction Research
Research into the direct interaction of this compound with dopaminergic and adrenergic receptors is still in early stages. Dopamine (B1211576) receptors, broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are crucial G-protein-coupled receptors (GPCRs) that modulate key neural circuits involved in motor function, motivation, and cognition. Similarly, adrenergic receptors (α and β) are integral to the sympathetic nervous system.
While direct binding affinity data for this compound at these specific receptor subtypes is not extensively documented in publicly available literature, studies on related piperazine (B1678402) derivatives offer some context. For instance, research on other substituted piperazines has shown varied effects on dopamine and serotonin release in the rat prefrontal cortex, with some compounds acting as 5-HT1A receptor agonists. nih.gov One such derivative, MC1, was observed to increase cortical dopamine levels, though this action did not appear to be mediated by 5-HT1A or 5-HT2A receptors. nih.gov Other studies have identified novel α1-adrenergic receptor subtypes with low affinity for certain piperazine-containing compounds. nih.gov However, these findings are on structurally distinct molecules, and direct extrapolation to this compound is not scientifically valid without specific experimental data.
Melanocortin-4 Receptor Antagonism Research
The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and body weight, making it a significant target in pharmaceutical research. nih.gov Antagonism of this receptor has been shown to increase food intake and decrease metabolism, suggesting potential therapeutic applications in conditions like cachexia (wasting syndrome) associated with chronic diseases. nih.gov
Research has established that certain piperazine-based structures can act as potent MC4R antagonists. nih.gov One study identified a novel piperazine compound that demonstrated moderate affinity for the MC4 receptor, leading to the development of related compounds with significantly higher affinity. nih.gov For example, specific non-peptide piperazine antagonists have been shown to be effective in animal models of tumor-induced wasting. nih.govresearchgate.net While these studies confirm the potential of the piperazine scaffold for MC4R antagonism, specific research detailing the antagonist activity of this compound at the MC4R is needed to confirm its role in this area.
Androgen Receptor Binding Research
The androgen receptor (AR), a member of the steroid hormone receptor family, plays a critical role in the development and progression of prostate cancer. researchgate.net Consequently, the development of ligands that bind to the AR is an active area of research for both therapeutic and diagnostic purposes. researchgate.net
Sigma Receptor (σ) Research
Sigma receptors (σ1 and σ2) are unique transmembrane proteins implicated in a variety of cellular functions and are being investigated as targets for cancer and neuropsychiatric disorders. The interaction of various ligands with these receptors can modulate cellular signaling pathways.
As with the other receptors, specific data on the binding profile of this compound with sigma receptors is not well-documented in the current scientific literature. Research in this area has characterized the binding of numerous other compounds, but a direct link to the subject compound has not been established.
In Vitro Cellular Mechanism of Action Studies
In vitro studies using cellular models are fundamental to understanding a compound's mechanism of action at a molecular level. Research has explored the effects of related piperazine compounds on critical cellular processes like cell division and programmed cell death.
Apoptosis Induction Pathways in Cellular Models
Apoptosis is a form of programmed cell death crucial for removing damaged or unwanted cells. Inducing apoptosis in cancer cells is a primary goal of many cancer therapies. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.
There is evidence that other piperazine derivatives can induce apoptosis in cancer cells. For example, the compound 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) has been shown to induce apoptosis in human neuroblastoma cells. nih.gov This process was characterized by DNA fragmentation and was linked to a dramatic nuclear accumulation of the p53 tumor suppressor protein. nih.gov The study suggested that a p53-dependent mechanism was crucial for the cytotoxic effects of H-7, as cells with mutated p53 were resistant to its effects. nih.gov Another study showed that the combination of cisplatin (B142131) and piperine (B192125) (a natural compound, not a piperazine derivative) could also trigger p53-mediated apoptosis in breast cancer cells. nih.gov These findings indicate that related chemical structures can engage apoptotic pathways, but direct research is required to determine if this compound acts through similar or different mechanisms.
Cellular Viability Assays in Research Settings
The impact of novel chemical compounds on cell health is a foundational aspect of preclinical research. Cellular viability assays are instrumental in determining whether a compound exhibits cytotoxic (cell-killing) effects or maintains cellular health. promega.comnih.gov These assays often measure metabolic activity or membrane integrity. nih.govaatbio.com For instance, the MTT assay, a common colorimetric method, measures the metabolic reduction of tetrazolium salt by viable cells. nih.gov Another method involves using resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. promega.com
In the context of piperazine derivatives, various studies have explored their cytotoxic potential against different cell lines. For example, novel piperazinylacetamides have been evaluated for their cytotoxic properties against human cancer cell lines such as Huh7 (hepatocellular), MCF7 (breast), and HCT116 (colorectal) using the Sulforhodamine B (SRB) assay. researchgate.net Similarly, other research has focused on the cytotoxic activity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives against a panel of breast cancer cell lines (MCF7, BT20, T47D, and CAMA-1) and has also assessed their effects on normal breast epithelial cells (MCF-12A). mdpi.com Another study investigated a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), for its cytotoxic effects on hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov
Table 1: Examples of Cytotoxicity Studies on Piperazine Derivatives
| Compound Class | Cell Lines Tested | Assay Method | Key Findings |
| Piperazinylacetamides | Huh7, MCF7, HCT116 | Sulforhodamine B (SRB) | Some compounds showed more cytotoxicity than 5-fluorouracil (B62378) against Huh7 and HCT116 cells. researchgate.net |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1, MCF-12A | Not specified | Exhibited cytotoxic activity against breast cancer cell lines with varying IC50 values. mdpi.com |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2, HCT-116, MCF-7, A549 | Not specified | Induced cytotoxicity with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. nih.gov |
In Vitro Antimicrobial Activity Research
The emergence of multidrug-resistant pathogens necessitates the search for new antimicrobial agents. nih.gov In vitro screening is the first step in identifying compounds with potential antibacterial or antifungal properties.
Antibacterial Screening Against Various Bacterial Strains
The antibacterial activity of new compounds is often tested against a panel of both Gram-positive and Gram-negative bacteria. nih.gov For instance, the disk diffusion method is a common technique to assess the susceptibility of bacteria to a particular agent. nih.gov
Research on piperazine derivatives has shown their potential as antibacterial agents. For example, a novel pleuromutilin (B8085454) derivative containing a piperazine moiety, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties revealed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com
Antifungal Screening Against Fungal Species
The antifungal potential of novel compounds is crucial in combating fungal infections, which can be severe, especially in immunocompromised individuals. mdpi.com Antifungal screening is often conducted against common pathogenic fungi. nih.gov
Several studies have highlighted the antifungal properties of piperazine-containing compounds. A series of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols were synthesized and showed high activity against eight common pathogenic fungi, with their efficacy against deep fungi being more pronounced than against shallow fungi. nih.gov These compounds demonstrated higher antifungal activities than the standard drugs Fluconazole and Terbinafine. nih.gov Another study focused on a high-throughput screening assay to identify antifungal compounds targeting Aspergillus fumigatus, a mold responsible for high mortality rates. nih.gov
In Vitro Antiplatelet Activity Research
Antiplatelet agents are critical in the prevention and treatment of thromboembolic disorders, which arise from excessive platelet aggregation. mdpi.comnih.gov In vitro antiplatelet activity is commonly assessed by measuring the inhibition of platelet aggregation induced by agents like adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid (AA). mdpi.com
Derivatives containing a piperazine structure have been investigated for their antiplatelet effects. For instance, a new quinazolinone derivative, 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53), was found to inhibit platelet aggregation induced by various agonists in both washed rabbit platelets and human platelet-rich plasma. nih.gov The antiplatelet effect of CK53 is believed to be mainly due to the direct inhibition of phosphoinositides breakdown. nih.gov Another study on nonsteroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone subunit showed that these compounds inhibited platelet aggregation induced by ADP and AA. mdpi.com
Table 2: In Vitro Antiplatelet Activity of Selected Piperazine Derivatives
| Compound | Inducer | Platelet Source | Key Findings |
| 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53) | Arachidonic acid, collagen, PAF, U46619, epinephrine, ADP | Washed rabbit platelets, Human platelet-rich plasma | Significantly suppressed platelet aggregation and ATP release. nih.gov |
| NSAIDs with N-acyl hydrazone subunit (Compounds 1-5) | ADP, Arachidonic Acid | Rat platelet-rich plasma | Inhibited platelet aggregation with rates of 18.0%–61.1% for ADP and 65.9%–87.3% for AA. mdpi.com |
In Vivo Animal Model Studies for Pharmacological Efficacy
In vivo studies in animal models are essential to evaluate the potential therapeutic efficacy of a compound in a living organism before any consideration for human trials.
Neuroprotective Effect Evaluation in Murine Models
Neuroprotective effects are often studied in mouse models of neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model is a common paradigm for Parkinson's disease research. nih.govresearchgate.netnih.gov
Studies on piperine, an alkaloid which contains a piperidine (B6355638) ring, have demonstrated neuroprotective effects in the MPTP-induced Parkinson's mouse model. nih.govresearchgate.netnih.gov Treatment with piperine attenuated motor coordination deficits and cognitive dysfunction induced by MPTP. nih.govresearchgate.net It also prevented the MPTP-induced decrease in tyrosine hydroxylase-positive cells in the substantia nigra, a key pathological feature of Parkinson's disease. nih.govresearchgate.net The protective mechanism of piperine is thought to involve its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govresearchgate.net Alkaloids from Piper longum, which include piperine, have also shown neuroprotective effects in the same mouse model, increasing levels of dopamine and its metabolites. nih.gov
Antinociceptive Effect Research in Animal Models
Currently, there is no publicly available scientific literature detailing the investigation of the antinociceptive (pain-relieving) effects of this compound in animal models. Standard preclinical pain models, such as the hot plate test, tail-flick test, and acetic acid-induced writhing test, are commonly used to evaluate the potential of novel compounds to alleviate pain. However, no studies utilizing these or other relevant models have been published for this specific compound.
Anti-inflammatory Activity in Animal Models
Similarly, a review of published research reveals a lack of studies on the anti-inflammatory properties of this compound in animal models. Preclinical evaluation of anti-inflammatory activity typically involves models such as carrageenan-induced paw edema or lipopolysaccharide-induced inflammation in rodents. mdpi.comnih.gov These models allow researchers to assess a compound's ability to reduce swelling, inhibit the production of inflammatory mediators, and decrease immune cell infiltration. mdpi.comijpras.com Despite the availability of these established methods, no data has been reported for this compound. While other piperazine derivatives have been investigated for such effects, information on this specific molecule is absent from the current scientific record. mdpi.com
Antitumor Activity in Xenograft and Other Animal Models
The potential of this compound as an antitumor agent has not been documented in publicly accessible preclinical research. The evaluation of antitumor activity in animal models, particularly in xenograft models where human tumor cells are implanted into immunodeficient mice, is a critical step in cancer drug discovery. researchgate.netnih.govoncotarget.com These models are instrumental in assessing a compound's ability to inhibit tumor growth and are considered to have some predictive value for clinical efficacy. researchgate.netnih.gov Research into other novel compounds, including different piperazine derivatives, has utilized such models to demonstrate antitumor effects. nih.govnih.gov However, no such investigations have been published for this compound.
Antidepressant-like and Anxiolytic-like Activity Research in Animal Models
There is a notable absence of published research on the antidepressant-like and anxiolytic-like activities of this compound in animal models. Standard behavioral tests in rodents, such as the forced swim test and tail suspension test for antidepressant effects, and the elevated plus-maze and light-dark box test for anxiolytic effects, are fundamental in the preclinical assessment of psychoactive compounds. researchgate.netrepec.org Studies on other phenylpiperazine derivatives have shown significant antidepressant and anxiolytic-like properties in these models, often linked to their interaction with serotonin receptors. researchgate.netrepec.orgnih.gov Despite the established methodologies and the investigation of structurally related compounds, specific data for this compound remains unavailable in the scientific literature.
Future Perspectives and Research Applications of 1 2 Furoyl 4 Methylpiperazine Analogues
Potential for Lead Compound Identification and Optimization in Chemical Biology
The quest for novel therapeutic agents often begins with the identification of a "lead compound"—a chemical starting point for drug design. Analogues of 1-(2-furoyl)-4-methylpiperazine are promising candidates for lead compound identification due to the inherent properties of the piperazine (B1678402) ring. The piperazine scaffold is considered a "privileged structure" in drug discovery, appearing in a wide range of biologically active compounds. researchgate.netrsc.org Its versatility allows for structural modifications that can fine-tune the compound's biological activity. researchgate.netresearchgate.net
Researchers can systematically modify the furoyl and methylpiperazine moieties to create a library of analogues. These analogues can then be screened against various biological targets to identify compounds with desired activities. For instance, modifications can influence the compound's ability to inhibit specific enzymes or interact with cellular receptors. Once a lead compound is identified, further optimization can enhance its potency, selectivity, and pharmacokinetic properties, a critical step in the journey from a chemical compound to a potential drug candidate. nih.gov
Development of Novel Chemical Probes for Biological Systems and Pathways
Chemical probes are essential tools for dissecting complex biological processes. nih.gov They are small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function in a controlled manner. Analogues of this compound can be engineered to serve as such probes. researchgate.net
By attaching fluorescent tags or other reporter groups to the this compound scaffold, scientists can create probes that allow for the visualization of biological targets within cells and tissues. These probes can help to elucidate the roles of specific proteins in disease pathways, identify new drug targets, and screen for new therapeutic agents. The development of such targeted probes is a significant area of research, with the potential to greatly enhance our understanding of biology and disease. nih.gov
Advancements in Rational Drug Design Strategies Utilizing the Piperazine Core
Rational drug design aims to create new medications based on a detailed understanding of the biological target's three-dimensional structure. nih.gov The piperazine core is a key building block in this approach. tandfonline.comnih.govnih.gov Its well-defined conformational properties and ability to engage in various molecular interactions make it an ideal scaffold for designing drugs with high specificity and affinity for their targets. tandfonline.comnih.gov
Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are central to rational drug design. By systematically altering the substituents on the piperazine ring of this compound analogues, researchers can build detailed SAR models. researchgate.net These models, in turn, guide the design of more potent and selective compounds. For example, the introduction of specific chemical groups can enhance a compound's ability to bind to a target protein, leading to improved therapeutic effects. mdpi.com The piperazine moiety's flexibility and chemical reactivity facilitate its use in linking different pharmacophores or as a scaffold for groups important for target interaction. tandfonline.com
Exploration of New Therapeutic Areas and Target Classes for Research Investigation
The versatility of the piperazine scaffold suggests that analogues of this compound could be effective against a wide range of diseases. tandfonline.comnih.govnih.gov While piperazine-containing compounds are already used to treat conditions like cancer, infections, and central nervous system disorders, there is vast potential for exploring new therapeutic applications. researchgate.netresearchgate.netnih.gov
Researchers are actively investigating the potential of these analogues in emerging therapeutic areas. This includes targeting novel protein classes and exploring their efficacy against diseases with high unmet medical needs. The ability to create diverse libraries of this compound analogues allows for broad screening against a multitude of biological targets, increasing the likelihood of discovering new therapeutic uses. researchgate.net
Table 1: Investigated Therapeutic Areas for Piperazine Analogues
| Therapeutic Area | Examples of Investigated Activities | Key Findings |
| Oncology | Antiproliferative activity against various cancer cell lines, including breast and prostate cancer. mdpi.comcsic.es | Certain derivatives show significant cytotoxicity towards cancer cells with lower impact on normal cells. mdpi.comcsic.es |
| Infectious Diseases | Antibacterial and antifungal properties. nih.govcitedrive.com | Structural modifications, such as adding electron-withdrawing groups, can enhance antimicrobial activity. researchgate.netcitedrive.com |
| Central Nervous System Disorders | Inhibition of enzymes like monoamine oxidase (MAO), relevant to depression and neurological disorders. nih.govnih.gov | Specific derivatives have shown potent and selective inhibition of MAO-A. nih.govmdpi.com |
| Inflammatory Diseases | Anti-inflammatory potential. thieme-connect.com | Piperazine derivatives have demonstrated notable anti-inflammatory and analgesic properties in preclinical studies. thieme-connect.com |
Integration of Advanced Computational and Experimental Methodologies in Future Research
The synergy between computational and experimental approaches is revolutionizing drug discovery. For this compound analogues, this integration is crucial for accelerating research and development.
Computational methods , such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, allow for the in silico screening of large compound libraries and the prediction of their biological activities. mdpi.commdpi.comresearchgate.net This reduces the time and cost associated with laboratory experiments. Molecular docking studies, for instance, can predict how a molecule will bind to a target protein, providing insights into its mechanism of action. mdpi.commdpi.comresearchgate.net
Experimental techniques , including in vitro enzyme assays and cell-based studies, are then used to validate the computational predictions and provide concrete data on the compounds' efficacy. nih.govmdpi.comresearchgate.net This iterative cycle of computational design and experimental testing allows for the rapid optimization of lead compounds and the development of novel therapeutic agents with improved properties. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 1-(2-furoyl)-4-methylpiperazine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves acylation of 4-methylpiperazine with 2-furoyl chloride. Key steps include:
- Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity .
- Base Choice : Potassium carbonate (K₂CO₃) is effective for neutralizing HCl byproducts during acylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, while recrystallization improves final product purity .
- Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and adjust stoichiometry (e.g., 1.2 equiv. acylating agent) to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the furoyl group’s integration (e.g., aromatic protons at δ 6.3–7.2 ppm) and methylpiperazine backbone (N–CH₃ at δ 2.3 ppm) .
- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 209.1) and detects impurities .
- FT-IR : C=O stretch (~1650 cm⁻¹) and C–O–C furan ring vibrations (~1250 cm⁻¹) confirm functional groups .
Q. How can researchers design preliminary biological assays to evaluate the compound’s bioactivity?
- Methodological Answer :
- Target Selection : Prioritize therapeutic areas linked to piperazine derivatives (e.g., antimicrobial, CNS modulation) .
- In Vitro Models : Use bacterial biofilm assays (e.g., S. aureus) for antimicrobial screening or DPPH radical scavenging for antioxidant potential .
- Dose-Response Curves : Test concentrations from 1–100 μM to identify IC₅₀ values, with ascorbic acid or ampicillin as positive controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodological Answer :
- Core Modifications : Replace the 2-furoyl group with substituted benzoyl or heteroaromatic acyl groups to alter electronic effects .
- Piperazine Substitutions : Introduce bulky groups (e.g., 4-fluorophenyl) to enhance receptor binding selectivity .
- Computational Tools : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase II or serotonin receptors .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Reproducibility Checks : Validate assays in orthogonal systems (e.g., enzyme inhibition vs. cell viability) .
- Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates that may artifactually reduce activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
